2,4,6-Triisopropylbenzenesulfonohydrazide
Overview
Description
2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is a source of diazene . It can be used as a selective reducing agent for the reduction of alkenes and other double bonds via in situ formation of diazene (diimide) in the presence of base .
Synthesis Analysis
The enantioselective syntheses of C-6 O-TBS- and N-Cbz-protected 2-deoxy- and 2,3-dideoxysugars have been achieved in 6-8 steps from furfural using o-nitrobenzenesulfonylhydrazide as a diimide precursor . 2,4,6-Triisopropylbenzenesulfonyl chloride is used for the synthesis of glycerophospholipids as a condensing agent and in the analysis of phosphonolipids in egg yolk by HPLC/MS technique .
Molecular Structure Analysis
The molecular formula of 2,4,6-Triisopropylbenzenesulfonyl hydrazide is C15H26N2O2S . The molecular weight is 298.44 .
Chemical Reactions Analysis
2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is a source of diazene . It can be used as a selective reducing agent for the reduction of alkenes and other double bonds via in situ formation of diazene (diimide) in the presence of base . TPSH reduction method is efficiently used in the synthesis of polymers and natural products as it tolerates sensitive groups such as esters, ketones, or organometal complexes .
Physical And Chemical Properties Analysis
2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is a powder with a melting point of 110-112 °C (dec.) . It is soluble in virtually all ethereal, halogenated, protic, and aprotic solvents, but insoluble in water and hydrocarbon solvents .
Scientific Research Applications
Source of Diazene
2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is an excellent source of diazene . It can be used to generate diazene (diimide) in situ in the presence of a base .
Selective Reducing Agent
TPSH can act as a selective reducing agent for the reduction of alkenes and other double bonds . This reduction method is efficiently used in the synthesis of polymers and natural products as it tolerates sensitive groups such as esters, ketones, or organometal complexes .
Synthesis of Hydrazones
TPSH undergoes condensation reaction with ketones and aldehydes to produce corresponding hydrazones . These hydrazones can be converted into reactive intermediates such as diazoalkanes, carbenes, carbenium ions, and alkyllithiums .
Synthesis of Nitrogen-Containing Polycyclic Compounds
TPSH can be used as a reagent to synthesize nitrogen-containing polycyclic compounds by intramolecular cyclopropanation of N-alkyl indoles/pyrroles .
Synthesis of Vinyl Sulfones
TPSH can be used in the sulfonylation reaction of vinyl bromides to synthesize vinyl sulfones .
Synthesis of Nitrile Derivatives
TPSH can be used to synthesize nitrile derivatives from carbonyl compounds via the formation of corresponding hydrazones .
Safety And Hazards
properties
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-9(2)12-7-13(10(3)4)15(20(18,19)17-16)14(8-12)11(5)6/h7-11,17H,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRVYFQFDZRNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192332 | |
Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triisopropylbenzenesulfonohydrazide | |
CAS RN |
39085-59-1 | |
Record name | 2,4,6-Triisopropylbenzenesulfonyl hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39085-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039085591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triisopropylbenzenesulphonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,6-Triisopropylbenzenesulfonohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE77ZV5VCV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4,6-triisopropylbenzenesulfonohydrazide facilitate the synthesis of tributyl-(2-pentenyl)tins?
A1: 2,4,6-Triisopropylbenzenesulfonohydrazide acts as a precursor to diazene (HN=NH), a mild and selective reducing agent. [] The research paper describes how diazene generated from 2,4,6-triisopropylbenzenesulfonohydrazide selectively hydrogenates the terminal double bond in tributyl-(2,4-pentadienyl)tins. This reaction yields tributyl-(2-pentenyl)tins while preserving the stereochemistry of the internal double bond.
Q2: What makes the hydrogenation reaction using diazene from 2,4,6-triisopropylbenzenesulfonohydrazide advantageous?
A2: The key advantage lies in the selectivity of diazene as a reducing agent. [] In this specific case, it targets the terminal double bond in the conjugated diene system of tributyl-(2,4-pentadienyl)tins, leaving the internal double bond untouched. This selectivity is crucial for obtaining the desired product with high stereochemical purity.
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